molecular formula C11H12BrFO3 B14028125 Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate

Cat. No.: B14028125
M. Wt: 291.11 g/mol
InChI Key: MJJGKCCWLRTQFR-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate: is an organic compound with the molecular formula C11H12BrFO3 and a molecular weight of 291.12 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, fluorine, and ethoxy groups on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate typically involves the esterification of 5-bromo-3-ethoxy-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed:

Scientific Research Applications

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and ethoxy groups allows it to form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison: Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate is unique due to the specific positioning of the bromine, fluorine, and ethoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the ethoxy group at the 3-position can influence the compound’s solubility and reactivity in different chemical environments .

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

ethyl 5-bromo-3-ethoxy-2-fluorobenzoate

InChI

InChI=1S/C11H12BrFO3/c1-3-15-9-6-7(12)5-8(10(9)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

MJJGKCCWLRTQFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1F)C(=O)OCC)Br

Origin of Product

United States

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